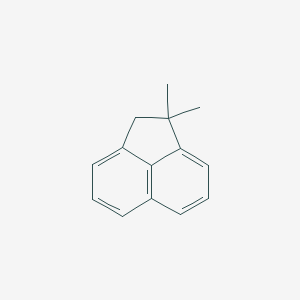
1,1-Dimethyl-1,2-dihydroacenaphthylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1,2-dihydroacenaphthylene is a polycyclic aromatic hydrocarbon (PAH) derivative. It is structurally related to acenaphthene, which consists of a naphthalene core with an ethylene bridge connecting positions 1 and 8
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dimethyl-1,2-dihydroacenaphthylene can be synthesized through several methods. One common approach involves the cyclization of α-ethylnaphthalene . This reaction typically requires specific catalysts and controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves the extraction from coal tar, where it is found in small quantities along with other PAH derivatives . The extraction process includes distillation and purification steps to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1,2-dihydroacenaphthylene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, often using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Halogens, nitro compounds
Major Products Formed
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Halogenated or nitro-substituted derivatives
Scientific Research Applications
1,1-Dimethyl-1,2-dihydroacenaphthylene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex PAH derivatives.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism by which 1,1-Dimethyl-1,2-dihydroacenaphthylene exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to oxidative stress and cellular signaling . The compound’s structure allows it to interact with specific enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
1,1-Dimethyl-1,2-dihydroacenaphthylene can be compared with other similar compounds such as:
Acenaphthene: A closely related PAH with a similar structure but lacking the dimethyl groups.
1,2-Dihydroacenaphthylene: Another related compound without the dimethyl substitution.
Uniqueness
The presence of the dimethyl groups in this compound imparts unique chemical properties, such as increased stability and reactivity, making it distinct from its analogs .
Properties
CAS No. |
60684-29-9 |
|---|---|
Molecular Formula |
C14H14 |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
2,2-dimethyl-1H-acenaphthylene |
InChI |
InChI=1S/C14H14/c1-14(2)9-11-7-3-5-10-6-4-8-12(14)13(10)11/h3-8H,9H2,1-2H3 |
InChI Key |
HIMWIFXSJHAZTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC=CC3=C2C1=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















